3-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyridazine
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Overview
Description
3-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyridazine is a complex organic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyridazine typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using phosphorus oxychloride as a dehydrating agent.
Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring, which can be carried out using bromine or N-bromosuccinimide in the presence of a catalyst.
Attachment of the Pyridazinyl Group: This can be done through a nucleophilic substitution reaction, where the pyridazinyl group is introduced to the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiomethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the bromophenyl group, potentially leading to the formation of phenyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the bromophenyl group, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyridazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyridazine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-5-(((6-(3-methoxyphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole
- 3-(4-Fluorophenyl)-5-(((6-(3-methoxyphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole
Uniqueness
3-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyridazine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets compared to its chloro and fluoro analogs.
Properties
IUPAC Name |
3-(4-bromophenyl)-5-[[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O2S/c1-26-16-4-2-3-14(11-16)17-9-10-19(24-23-17)28-12-18-22-20(25-27-18)13-5-7-15(21)8-6-13/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJCDWYTQRCHLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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